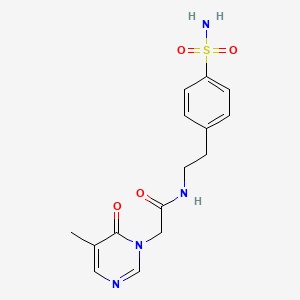
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorobenzamide compounds involves complex chemical processes, including fluorination reactions and the use of various precursor molecules. For instance, a study by Yamasaki et al. (2011) discusses the development of a novel PET ligand through fluorination of a precursor molecule, which demonstrates the intricate synthesis processes involved in creating fluorobenzamide derivatives (Yamasaki et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their potential interactions and functions. For example, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were described by Suchetan et al. (2016), illustrating the conformation and molecular geometry that could be relevant to N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide (Suchetan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving fluorobenzamides can lead to the formation of novel compounds with distinct properties. For example, Lu et al. (2022) reported on a formal [4+2] cycloaddition reaction of N-fluorobenzamides, demonstrating the chemical versatility and reactivity of fluorobenzamide derivatives (Lu et al., 2022).
Physical Properties Analysis
The physical properties of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on this compound were not found, related research on fluorobenzamides provides insights into their general physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological potential, and interactions with biological targets, are crucial for the application of N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide. Studies on similar compounds, like the work by Felts et al. (2010), which explores non-competitive antagonists of mGlu(5) within a related chemical series, offer valuable information on the chemical behavior and potential applications of such compounds (Felts et al., 2010).
科学的研究の応用
Chemical Interactions and Molecular Behavior
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide's related compounds have been studied to understand their chemical interactions and molecular behavior. For instance, 2‐Fluorobenzamide and its derivatives show spin‐spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, which are crucial in studying intramolecular hydrogen bonding and its effects on molecular properties (Rae, Weigold, Contreras, & Biekofsky, 1993). This understanding contributes to the broader field of magnetic resonance in chemistry and aids in the design of molecules with specific magnetic properties.
Drug Development and Imaging
In drug development and imaging, novel radioligands for positron emission tomography (PET) imaging, such as those targeting metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains, have been synthesized to improve diagnostic tools and therapeutic agents. These include compounds like 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, demonstrating the compound's relevance in developing imaging agents for neurological research and potential treatments (Fujinaga et al., 2012).
Metabolism and Synthesis Studies
Studies on metabolism and synthesis, such as the labeling of N-(2-diethylaminoethyl)-4-iodobenzamide and its derivatives, are crucial for understanding how these compounds are processed in biological systems and can be used for detecting metastatic melanoma in nuclear medicine (Moreau et al., 1995). These insights are valuable for developing new diagnostic and therapeutic strategies for cancer.
Catalytic and Chemical Transformations
In catalytic and chemical transformations, the iron-catalyzed, fluoroamide-directed C-H fluorination showcases how N-fluoro-2-methylbenzamides can be transformed, highlighting the role of such compounds in facilitating novel chemical reactions for synthesizing fluorinated molecules, which are significant in pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).
作用機序
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-fluoro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-4-13(3,8-15)16-12(17)10-6-5-9(2)11(14)7-10/h5-7H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSNRRBRJUKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2493215.png)